molecular formula C20H28N4O7 B550079 Boc-Gly-Gly-Phe-Gly-OH CAS No. 187794-49-6

Boc-Gly-Gly-Phe-Gly-OH

Cat. No.: B550079
CAS No.: 187794-49-6
M. Wt: 436.5 g/mol
InChI Key: PTUJJIPXBJJLLV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GGFG, also known as GGFG-Eribulin, is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent Eribulin and a linker. GGFG-Eribulin is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .

Mechanism of Action

Target of Action

Boc-Gly-Gly-Phe-Gly-OH is a self-assembly of N- and C-protected tetrapeptide . It is primarily used as a protease cleavable linker in the development of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antibodies to which it is conjugated, allowing for targeted drug delivery .

Mode of Action

The compound interacts with its targets (the antibodies in ADCs) through a cleavable linker . This means that the drug can be released from the antibody when the linker is cleaved by proteases . This allows for the targeted delivery of the drug to specific cells, such as cancer cells, increasing the efficacy of the treatment and reducing side effects .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific drug that is attached to the compound via the cleavable linker . The general mechanism involves the adc being internalized by the target cell, followed by the cleavage of the linker by proteases, and the release of the drug within the cell .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the ADC it is part of . Factors such as absorption, distribution, metabolism, and excretion (ADME) would depend on the specific properties of the antibody and the drug . The cleavable linker allows for the controlled release of the drug, which can improve the bioavailability of the drug .

Result of Action

The result of the action of this compound is the targeted delivery of drugs to specific cells . By attaching a drug to an antibody via a cleavable linker, the drug can be specifically delivered to cells that the antibody targets . This can result in improved efficacy of the drug and reduced side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of proteases is required for the cleavage of the linker and the release of the drug . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the ADC . The exact influence of these factors would depend on the specific properties of the antibody and the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

GGFG-Eribulin is synthesized through a series of chemical reactions that involve the conjugation of Eribulin with a linker. The process typically involves the following steps:

    Activation of Eribulin: Eribulin is activated using a suitable reagent to introduce a reactive functional group.

    Linker Attachment: The activated Eribulin is then reacted with a linker molecule under controlled conditions to form the GGFG-Eribulin conjugate.

    Purification: The resulting GGFG-Eribulin is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of GGFG-Eribulin involves large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Key steps include:

Chemical Reactions Analysis

Types of Reactions

GGFG-Eribulin undergoes various chemical reactions, including:

    Conjugation Reactions: The primary reaction involved in the synthesis of GGFG-Eribulin is the conjugation of Eribulin with the linker.

    Hydrolysis: Under certain conditions, the linker can undergo hydrolysis, leading to the release of Eribulin.

    Reduction: The linker may also be reduced under specific conditions, affecting the stability of the conjugate.

Common Reagents and Conditions

    Activation Reagents: Reagents such as carbodiimides or succinimidyl esters are used to activate Eribulin.

    Linker Molecules: Various linker molecules, including polyethylene glycol (PEG) derivatives, are used to conjugate Eribulin.

    Reaction Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of Eribulin and the linker.

Major Products Formed

The major product formed from these reactions is the GGFG-Eribulin conjugate. Depending on the reaction conditions, other by-products such as hydrolyzed linker fragments may also be formed .

Scientific Research Applications

GGFG-Eribulin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GGFG-Eribulin

GGFG-Eribulin is unique due to its specific combination of Eribulin and a linker, which allows for efficient and targeted delivery of the cytotoxic agent. This combination enhances the therapeutic efficacy of ADCs while minimizing off-target effects .

Properties

IUPAC Name

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJJIPXBJJLLV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446651
Record name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187794-49-6
Record name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gly-Gly-Phe-Gly-OH
Reactant of Route 2
Boc-Gly-Gly-Phe-Gly-OH
Reactant of Route 3
Reactant of Route 3
Boc-Gly-Gly-Phe-Gly-OH
Reactant of Route 4
Reactant of Route 4
Boc-Gly-Gly-Phe-Gly-OH
Reactant of Route 5
Reactant of Route 5
Boc-Gly-Gly-Phe-Gly-OH
Reactant of Route 6
Reactant of Route 6
Boc-Gly-Gly-Phe-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.